Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate
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Overview
Description
Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate is a complex organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms and an ester functional group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of ethyl diazoacetate and a suitable diene in the presence of a catalyst to form the tricyclic structure. The reaction is usually carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets. The ester functional group can participate in various biochemical reactions, such as hydrolysis, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,8-dioxatricyclo[3.2.1.02,4]oct-6-ene-6,7-dicarboxylate: This compound has a similar tricyclic structure but with different substituents, leading to distinct chemical properties and applications.
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but differ in their functional groups and overall reactivity.
Properties
CAS No. |
90673-92-0 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-2-11-9(10)4-3-5-7-8(13-7)6(4)12-5/h4-8H,2-3H2,1H3 |
InChI Key |
CTBFCPLDMFYQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2C3C(C1O2)O3 |
Origin of Product |
United States |
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